2-Benzyl-1,3-benzoxazol-6-amine
Overview
Description
2-Benzyl-1,3-benzoxazol-6-amine is an organic compound with the molecular formula C14H12N2O. It is a derivative of benzoxazole, featuring a benzyl group attached to the benzoxazole ring at the 2-position and an amine group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.
Scientific Research Applications
2-Benzyl-1,3-benzoxazol-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Benzoxazole derivatives have been extensively used as a starting material for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzoxazole derivatives have been known to affect various pathways, leading to their wide range of biological activities .
Pharmacokinetics
These properties greatly impact the bioavailability of the compound .
Result of Action
Benzoxazole derivatives are known to exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzoxazole, a core structure in 2-Benzyl-1,3-benzoxazol-6-amine, is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the benzoxazole derivatives .
Cellular Effects
Benzoxazole derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Molecular Mechanism
Benzoxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
Metabolic Pathways
Benzoxazole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1,3-benzoxazol-6-amine typically involves the following steps:
Benzoxazole Formation: The starting materials are often o-aminophenol and benzoyl chloride, which undergo a cyclodehydration reaction to form benzoxazole.
Benzyl Group Introduction: The benzoxazole ring is then alkylated with benzyl chloride in the presence of a strong base such as potassium carbonate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like bromine (Br2) and hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Benzoxazole-6-one derivatives.
Reduction Products: Benzoxazole-6-amine derivatives.
Substitution Products: Brominated or chlorinated benzoxazole derivatives.
Comparison with Similar Compounds
5-Benzyl-1,3-benzoxazol-2-amine
2-Benzyl-1,3-benzoxazol-5-amine
2-Methyl-1,3-benzoxazol-6-amine
Properties
IUPAC Name |
2-benzyl-1,3-benzoxazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-11-6-7-12-13(9-11)17-14(16-12)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJXYQISQKRASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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